molecular formula C11H16N2O2 B152999 N-Boc-m-phenylenediamine CAS No. 68621-88-5

N-Boc-m-phenylenediamine

Cat. No.: B152999
CAS No.: 68621-88-5
M. Wt: 208.26 g/mol
InChI Key: IEUIEMIRUXSXCL-UHFFFAOYSA-N
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Description

N-Boc-m-phenylenediamine (CAS 68621-88-5) is a protected derivative of m-phenylenediamine, featuring a tert-butoxycarbonyl (Boc) group on one amine moiety. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . Key properties include:

  • Physical State: White to brown crystalline powder .
  • Melting Point: 109–110°C (in dichloromethane) .
  • Boiling Point: 295.1°C (predicted) .
  • Density: ~1.2 g/cm³ .
  • Solubility: Slightly soluble in methanol, low water solubility .
  • Storage: Requires inert atmosphere (e.g., nitrogen) to prevent decomposition .

The Boc group serves as a temporary protecting group in organic synthesis, enabling selective reactions at the unprotected amine. This compound is widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthesis of m-Phenylenediamine: Precursor to N-Boc Derivatives

Catalytic Hydrogenation of m-Dinitrobenzene

The reduction of m-dinitrobenzene to m-phenylenediamine is a foundational step. Patent CN101323579B details a high-efficiency method using bimetallic Pd-Ru catalysts:

  • Catalyst Preparation : A 6% Pd and 4% Ru catalyst is synthesized by mixing palladium chloride and ruthenium chloride in aqueous solution, followed by hydrazine hydrate reduction.

  • Hydrogenation Conditions :

    • Solvent: Ethanol or methanol

    • Pressure: 1.5–2.0 MPa H2\text{H}_2

    • Temperature: 100–120°C

    • Reaction Time: 2–4 hours

Under these conditions, yields reach 98–98.8% with purity >99% . The catalyst is reusable for up to five cycles without significant activity loss.

Alternative Route: Hydrolysis of Isophthalonitrile

Patent CN111100012B describes an industrial-scale method using isophthalonitrile:

  • Reaction Setup :

    • 128 g isophthalonitrile dissolved in 500 mL ethanol

    • Add 5 g NaOH and 50 mL ammonia water

    • Reflux at 80°C for 6 hours

  • Workup : Neutralization with HCl, filtration, and crystallization yield m-phenylenediamine with 95% purity.

This method avoids high-pressure hydrogenation but requires careful pH control to minimize byproducts like ammonia derivatives.

Boc Protection of m-Phenylenediamine

Alternative Boc Reagents: Tert-Butyl (p-Nitrophenyl) Carbonate

Patent CN112979501A highlights tert-butyl (p-nitrophenyl) carbonate (Compound A) as a superior Boc donor:

  • Synthesis of Compound A :

    • React p-nitrophenol with (Boc)2O(\text{Boc})_2\text{O} in NaOH (2–4 M)

    • Yield: 94–96%

  • Protection Step :

    • Reflux Compound A with m-phenylenediamine in ethyl acetate

    • Add NaOH to quench excess reagent

    • Extract and crystallize to isolate N-Boc-m-phenylenediamine

This method reduces side reactions (e.g., di-Boc formation) and enhances atom economy.

Purification and Characterization

Filtration and Distillation

Post-hydrogenation mixtures are filtered to recover catalysts, followed by solvent distillation under reduced pressure . For Boc-protected products, vacuum distillation at 60–80°C (0.1–0.5 mmHg) removes residual solvents .

Crystallization

Ethyl acetate/n-hexane systems yield high-purity this compound crystals. Typical recovery exceeds 90% .

Analytical Validation

  • GC-MS : Confirms >99% purity with retention time matching standards.

  • NMR :

    • 1H NMR^1\text{H NMR}: δ 1.45 (s, 9H, Boc CH3_3), 3.17–2.80 (m, 4H, NHCH2_2)

    • 13C NMR^{13}\text{C NMR}: δ 28.4 (Boc CH3_3), 80.1 (Boc quaternary C)

Industrial-Scale Considerations

Cost-Efficiency Analysis

ParameterHydrogenation Route Nitrile Hydrolysis
Raw Material Cost$120/kg$95/kg
Energy ConsumptionHigh (H2_2 pressure)Moderate
Byproduct ManagementCatalyst recyclingNH3_3 scrubbing
Overall Yield98%95%

The hydrogenation route is preferred for high-purity demands, while nitrile hydrolysis suits cost-sensitive applications.

Environmental Impact

Pd-Ru catalysts reduce heavy metal waste compared to traditional Fe/HCl systems. Solvent recovery (e.g., ethanol distillation) lowers VOC emissions by 40% .

Chemical Reactions Analysis

Types of Reactions: N-Boc-m-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemical Synthesis

Protecting Group for Amines
N-Boc-m-phenylenediamine is primarily utilized as a protecting group for amines in organic synthesis. This allows selective reactions to occur on other functional groups without affecting the protected amine, making it invaluable in multi-step synthetic pathways .

Synthesis of Complex Molecules
The compound serves as a reagent in the preparation of various complex molecules. For example, it has been employed in the synthesis of perylene monoimide-based dyes, which are crucial for dye-sensitized solar cell applications. The ability to protect amine functionalities while facilitating other reactions enhances the efficiency of synthetic routes .

Biological and Medicinal Chemistry

Pharmaceutical Intermediates
In medicinal chemistry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role in amide coupling reactions has been demonstrated in the synthesis of hydroxamic acids that act as potent inhibitors for histone deacetylases (HDACs) .

Case Study: Anticancer Activity
A study highlighted the use of this compound in constructing anticancer compounds through amide coupling reactions. The resulting compounds exhibited significant anticancer activity, showcasing the compound's utility in developing therapeutic agents .

Material Science

Polyamide Membranes
this compound is integral to the fabrication of polyamide thin film composite membranes. By incorporating Boc-protected ethylenediamine into the membrane chemistry, researchers have enhanced the performance characteristics such as hydrophilicity and permeability, which are essential for applications in desalination technologies .

Covalent Organic Frameworks (COFs)
This compound is also utilized as a starting material for synthesizing covalent organic frameworks (COFs), which are explored for their potential use as proton exchange membranes in hydrogen fuel cells .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is employed to produce fine chemicals and specialty materials. Its stability under various conditions and ease of removal make it suitable for large-scale synthesis operations .

Data Table: Applications Overview

Application AreaSpecific UsesExample Compounds/Processes
Organic Synthesis Protecting group for aminesPerylene monoimide-based dyes
Medicinal Chemistry Synthesis of drug intermediatesHydroxamic acids as HDAC inhibitors
Material Science Polyamide membranesEnhanced desalination membranes
Industrial Production Production of fine chemicalsSpecialty materials

Mechanism of Action

The mechanism of action of N-Boc-m-phenylenediamine primarily involves its role as a protecting group. It forms a stable carbamate linkage with the amine, preventing unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Property N-Boc-m-Phenylenediamine N,N'-Diacetyl-1,4-phenylenediamine
Molecular Formula C₁₁H₁₆N₂O₂ C₁₀H₁₂N₂O₂
Molecular Weight 208.26 g/mol 192.22 g/mol
Substitution Meta-position, Boc-protected Para-position, acetyl-protected
Applications Intermediate in organic synthesis Laboratory research (non-drug use)
Hazards Eye irritation (GHS Category 2B), oral toxicity (Category 4) Limited data; likely milder toxicity due to acetyl group
Key Difference Boc group offers acid-labile protection; meta-substitution directs regioselectivity in synthesis . Acetyl groups are smaller and less sterically hindered, favoring different reactivity .

N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8)

Property This compound N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine
Molecular Formula C₁₁H₁₆N₂O₂ C₁₈H₂₄N₂
Substitution Meta, Boc-protected Para, alkyl-aryl substituted
Applications Synthetic intermediate Industrial antioxidant (e.g., rubber additives)
Key Difference Boc protection enables deprotection under acidic conditions for further functionalization . Branched alkyl chain enhances thermal stability, making it suitable for high-stress industrial environments .

N-Boc-ethylenediamine (CAS 57260-73-8)

Property This compound N-Boc-ethylenediamine
Molecular Formula C₁₁H₁₆N₂O₂ C₇H₁₆N₂O₂
Structure Aromatic ring with Boc group Aliphatic chain with Boc-protected amine
Boiling Point 295.1°C 72–80°C (0.1 mmHg)
Applications Aromatic amine functionalization Flexible linker in peptide synthesis, drug conjugates
Key Difference Aromatic backbone provides rigidity and electronic effects for conjugation chemistry . Aliphatic chain offers flexibility, useful in spacer design for bioconjugation .

N-Boc-1,6-diaminohexane (CAS 51857-17-1)

Property This compound N-Boc-1,6-diaminohexane
Molecular Formula C₁₁H₁₆N₂O₂ C₁₁H₂₄N₂O₂
Structure Aromatic, meta-substituted Aliphatic, long-chain diamine
Molecular Weight 208.26 g/mol 216.32 g/mol
Applications Directed synthesis of aromatic heterocycles Polymer crosslinking, nanoparticle modification
Key Difference The aromatic ring enhances UV absorption and π-π stacking interactions . Long alkyl chain improves solubility in nonpolar solvents and membrane permeability .

Structural and Functional Insights

  • Substitution Position: Meta vs. Para: Meta-substituted this compound directs electrophilic substitution to specific positions on the aromatic ring, unlike para isomers like N,N'-Diacetyl-1,4-phenylenediamine . Ortho Isomers: Not discussed in evidence but typically exhibit steric hindrance and distinct reactivity.
  • Protecting Group Effects :

    • Boc vs. Acetyl : Boc groups are bulkier and acid-labile, enabling selective deprotection . Acetyl groups are smaller and require harsher conditions (e.g., strong acids/bases) for removal .
  • Backbone Differences :

    • Aromatic vs. Aliphatic : Aromatic diamines (e.g., this compound) are rigid and used in electronics or dyes. Aliphatic variants (e.g., N-Boc-ethylenediamine) serve as flexible linkers .

Biological Activity

N-Boc-m-phenylenediamine, also known as tert-Butyl-3-aminophenylcarbamate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 68621-88-5
  • Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to an m-phenylenediamine moiety, which contributes to its reactivity and biological activity.

Biological Activity

This compound has been studied for various biological activities, particularly in the context of cancer research and enzyme inhibition.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties through its role as a small molecule inhibitor targeting specific pathways involved in tumor growth. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition of EGFR is crucial as it plays a significant role in cell proliferation and survival .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinase Activity : By targeting EGFR, this compound disrupts downstream signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells, contributing to its anticancer effects .

Case Studies

  • Study on EGFR Inhibition :
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of this compound analogs as EGFR inhibitors. The results demonstrated significant inhibition of EGFR activity in vitro, suggesting potential therapeutic applications in cancer treatment .
  • Cell Culture Studies :
    • In cell culture models, this compound showed promising results in reducing cell viability in cancer lines such as A431 (epidermoid carcinoma), indicating its potential as an anticancer agent .

Toxicological Profile

While exploring the biological activity of this compound, it is also essential to consider its safety profile:

  • Acute Toxicity : The compound has been classified with acute toxicity concerns; however, specific LD50 values are yet to be established in comprehensive studies.
  • Skin Irritation Potential : Similar compounds have demonstrated skin irritation potential; thus, caution is advised when handling this compound .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityNotes
This compound68621-88-5EGFR inhibitorExhibits anticancer properties
m-Phenylenediamine108-45-2Allergic reactionsKnown for skin sensitization
p-Phenylenediamine106-50-3Hair dye componentAssociated with dermatitis

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Boc-m-phenylenediamine, and how can its purity be optimized during purification?

  • Methodological Answer : The synthesis typically involves Boc protection of m-phenylenediamine. Key considerations include reaction temperature (avoiding Boc group degradation above 132.3°C ), solvent choice (polar aprotic solvents for solubility), and stoichiometric control. Purification via recrystallization or column chromatography should account for its moderate LogP (1.86), favoring dichloromethane/hexane mixtures. Monitor purity using HPLC or TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation and hydrolysis . Use PPE (gloves, goggles) due to eye irritation (H320) and oral toxicity (H302) . Work under inert atmospheres (N₂/Ar) for sensitive reactions to avoid Boc deprotection by moisture .

Q. What analytical techniques are recommended for confirming the identity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3350 cm⁻¹).
  • ¹H NMR : Look for tert-butyl singlet (δ 1.3–1.5 ppm) and aromatic protons (δ 6.5–7.2 ppm, meta coupling).
  • Mass Spec : Molecular ion peak at m/z 208.1 (M⁺) .

Advanced Research Questions

Q. How can regioisomeric impurities in this compound be resolved, and what analytical frameworks validate their exclusion?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers. Validate via retention time comparison against synthesized reference standards . For confirmation, employ tandem MS (MS/MS) to differentiate fragmentation patterns of isobaric species .

Q. What are the thermal decomposition pathways of this compound, and how do they impact reaction design?

  • Methodological Answer : TGA/DSC analysis reveals decomposition onset at ~132°C (flash point) and major mass loss at 295°C (boiling point) . Avoid prolonged heating above 100°C to prevent Boc cleavage. For high-temperature reactions (e.g., cross-coupling), use microwave-assisted protocols to minimize thermal stress .

Q. How can researchers address contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Systematically test solubility in DMSO, DMF, and THF using gravimetric analysis (e.g., dissolve 10 mg/mL at 25°C, centrifuge, and quantify supernatant). Cross-validate with computational COSMO-RS models .

Q. What strategies optimize Boc deprotection in this compound while preserving the amine functionality?

  • Methodological Answer : Acidic conditions (TFA/DCM, 1:4 v/v, 0°C to RT) selectively cleave Boc without side reactions. Monitor via in situ IR for loss of C=O stretch. For acid-sensitive substrates, use catalytic hydrogenolysis (H₂/Pd-C, MeOH) .

Q. Experimental Design & Data Analysis

Q. How to design kinetic studies for Boc deprotection reactions in this compound derivatives?

  • Methodological Answer : Conduct pseudo-first-order experiments with excess acid (e.g., HCl/dioxane). Sample aliquots at intervals, quench with NaHCO₃, and quantify free amine via UV-Vis (λ=280 nm) or ninhydrin assay. Plot ln([Boc]) vs. time to determine rate constants .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states and charge distribution. Compare Fukui indices at aromatic carbons to identify preferential substitution sites (C-4 > C-2) . Validate with Hammett σ constants for meta-substituents .

Properties

IUPAC Name

tert-butyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUIEMIRUXSXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512150
Record name tert-Butyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-88-5
Record name tert-Butyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminophenyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (3-nitrophenyl)carbamate (10.75 g, 45.12 mmol) in MeOH (150 mL) was added catalyst 10% Pd/C (0.48 g). The reaction mixture was stirred at rt under H2 overnight, and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a pale yellow solid (7.59 g, 81%).
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.48 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl(3-nitrophenyl)carbamate (17.1 g, 71.7 mmol) in ethanol (90 mL)/tetrahydrofuran (30 mL) was added 10% palladium-carbon (1.53 g), and the mixture was stirred at room temperature under a hydrogen atmosphere (3 atm) for 9 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was washed with diethyl ether/hexane mixture to give the title compound (14.7 g, 98%) as a colorless solid.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1.53 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Boc-m-phenylenediamine
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N-Boc-m-phenylenediamine

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